molecular formula C14H11N3OS2 B2886105 N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide CAS No. 2034396-74-0

N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2886105
CAS No.: 2034396-74-0
M. Wt: 301.38
InChI Key: REXFIWZSZIAVMQ-UHFFFAOYSA-N
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Description

“N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide” is a chemical compound with the molecular formula C14H11N3OS2 and a molecular weight of 301.38. Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as potential biologically active compounds .

Scientific Research Applications

Synthesis and Electronic Properties

  • N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide and related compounds have been synthesized through Suzuki cross-coupling reactions, exploring their electronic and nonlinear optical properties. These properties were analyzed using Density Functional Theory (DFT) calculations, considering factors like frontier molecular orbitals, HOMO-LUMO energy gap, and hyperpolarizability. The electronic delocalization across the pyrazine, benzene, and thiophene rings was particularly studied for understanding nonlinear optical (NLO) behavior (Ahmad et al., 2021).

Antimicrobial Activity

  • Compounds structurally related to this compound, specifically thiophenyl pyrazoles and isoxazoles, have shown potential antibacterial and antifungal activities. This highlights their possible application in developing new antimicrobial agents (Sowmya et al., 2018).

Crystal Structure Analysis

  • The crystal structure and molecular interactions of compounds similar to this compound have been extensively studied. These studies include single crystal X-ray diffraction, Hirshfeld surface analysis, and DFT calculations, providing insights into their molecular geometries and electronic structures. Such studies are crucial for understanding the chemical and physical properties of these compounds (Kumara et al., 2018).

Corrosion Inhibition

  • Some thiophene/pyrazine Schiff base compounds, related to this compound, have been investigated for their corrosion inhibition properties. This suggests potential applications in protecting metals from corrosion, especially in acidic environments (Chioma et al., 2020).

Synthesis and Biological Effects

  • The synthesis and biological effects of various N-glycosyl-thiophene-2-carboxamides, including compounds similar to this compound, have been explored. These compounds were studied for their impact on DNA synthesis in certain cell types, indicating their potential in biological and medicinal research (Rawe et al., 2006).

Future Directions

Thiophene-based analogs, such as “N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)thiophene-3-carboxamide”, continue to be a focus of research due to their potential biological activity . Future research may focus on further exploring the synthesis, properties, and potential applications of these compounds.

Properties

IUPAC Name

N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS2/c18-14(10-3-7-19-9-10)17-8-11-13(16-5-4-15-11)12-2-1-6-20-12/h1-7,9H,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXFIWZSZIAVMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC=CN=C2CNC(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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